molecular formula C7H8N2O2 B13352708 3-(4-Methyl-1H-imidazol-2-yl)acrylic acid

3-(4-Methyl-1H-imidazol-2-yl)acrylic acid

Cat. No.: B13352708
M. Wt: 152.15 g/mol
InChI Key: QCVBYLRDAJIZQU-NSCUHMNNSA-N
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Description

3-(4-Methyl-1H-imidazol-2-yl)acrylic acid is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a methyl group at the 4-position of the imidazole ring and an acrylic acid moiety at the 3-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1H-imidazol-2-yl)acrylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylimidazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems helps in optimizing reaction conditions and scaling up the production efficiently. Catalysts and solvents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1H-imidazol-2-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.

    Substitution: The acrylic acid moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Acryloyl chloride in the presence of a base like triethylamine in dichloromethane.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Amides or thioesters.

Scientific Research Applications

3-(4-Methyl-1H-imidazol-2-yl)acrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of functional materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1H-imidazol-2-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity. The acrylic acid moiety can participate in covalent bonding with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylimidazole: Lacks the acrylic acid moiety and has different biological activities.

    Imidazole-4-acrylic acid: Lacks the methyl group at the 4-position.

    Histidine: An amino acid with an imidazole side chain but different overall structure and function.

Uniqueness

3-(4-Methyl-1H-imidazol-2-yl)acrylic acid is unique due to the presence of both the methyl group and the acrylic acid moiety, which confer distinct chemical reactivity and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other imidazole derivatives.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

(E)-3-(5-methyl-1H-imidazol-2-yl)prop-2-enoic acid

InChI

InChI=1S/C7H8N2O2/c1-5-4-8-6(9-5)2-3-7(10)11/h2-4H,1H3,(H,8,9)(H,10,11)/b3-2+

InChI Key

QCVBYLRDAJIZQU-NSCUHMNNSA-N

Isomeric SMILES

CC1=CN=C(N1)/C=C/C(=O)O

Canonical SMILES

CC1=CN=C(N1)C=CC(=O)O

Origin of Product

United States

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